molecular formula C15H19Cl2N3O B1402453 5-[2-(2-Chloro-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole hydrochloride CAS No. 1452547-56-6

5-[2-(2-Chloro-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole hydrochloride

Cat. No. B1402453
CAS RN: 1452547-56-6
M. Wt: 328.2 g/mol
InChI Key: UMQNCDASIMDWQM-UHFFFAOYSA-N
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Description

5-[2-(2-Chloro-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole hydrochloride (5-CEPP) is a synthetic compound that has been studied for its potential uses in scientific research. 5-CEPP is a member of the pyrazole family and is a derivative of the phenoxyalkylpyrazole class of compounds. It is an important tool for scientists, as it has a wide range of applications in laboratory experiments.

Scientific Research Applications

Synthesis and Intermediates

  • Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate serves as a significant intermediate in synthesizing pesticides like chlorantraniliprole. It's produced using 2,3-dichloropyridine through hydrazinolysis and cyclization, offering an efficient and solvent-free process with a total yield of 43.1% (Ju, 2014).
  • Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, another crucial intermediate for chlorantraniliprole, is synthesized from ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. The process, including esterification and bromination, yields a product with 91% total yield and 99% purity, making it a promising route for industrial application (Zhi-li, 2007).

Application in Organic Chemistry and Pharmacology

  • In the field of organic chemistry, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates are used as precursors in Sonogashira-type cross-coupling reactions. These reactions lead to the synthesis of various condensed pyrazoles, which are useful in creating new organic compounds (Arbačiauskienė et al., 2011).
  • The novel compounds Org 27569, Org 27759, and Org 29647, featuring structural similarities to 5-[2-(2-Chloro-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole hydrochloride, were investigated for pharmacological activities at the cannabinoid CB1 receptor. These compounds bind allosterically to the receptor, altering agonist affinity and receptor function, thus demonstrating potential for therapeutic applications (Price et al., 2005).

Novel Syntheses and Derivatives

  • The reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines illustrates the versatility of pyrazole compounds in producing regioisomeric 3- and 5-substituted pyrazoles, demonstrating the compound's adaptability in creating diverse organic molecules (Mikhed’kina et al., 2009).
  • Microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary aliphatic amines resulted in the formation of corresponding carboxamides. This highlights the compound's potential for efficient synthesis methods in organic chemistry (Milosevic et al., 2015).

properties

IUPAC Name

5-[2-(2-chlorophenoxy)ethyl]-3-pyrrolidin-3-yl-1H-pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O.ClH/c16-13-3-1-2-4-15(13)20-8-6-12-9-14(19-18-12)11-5-7-17-10-11;/h1-4,9,11,17H,5-8,10H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQNCDASIMDWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NNC(=C2)CCOC3=CC=CC=C3Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[2-(2-Chloro-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole hydrochloride
Reactant of Route 2
5-[2-(2-Chloro-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole hydrochloride
Reactant of Route 3
5-[2-(2-Chloro-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole hydrochloride
Reactant of Route 4
5-[2-(2-Chloro-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole hydrochloride
Reactant of Route 5
5-[2-(2-Chloro-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole hydrochloride
Reactant of Route 6
5-[2-(2-Chloro-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole hydrochloride

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